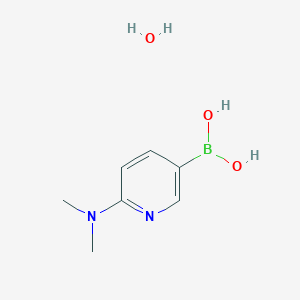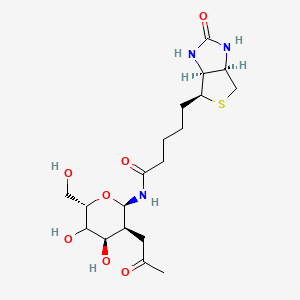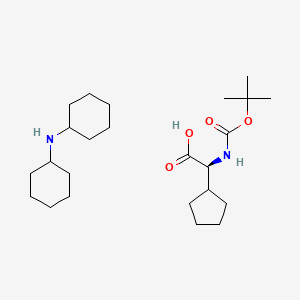
INDIUM CHLORIDE, HYDROUS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium(III) chloride, also known as trichloroindigane or indium trichloride, is a white, flaky solid . It is an indium halide and is used as a Lewis acid in various organic transformations . It is also used in the preparation of many semiconductor materials due to its optoelectronic properties .
Synthesis Analysis
Indium(III) chloride can be synthesized using an electrochemical cell in a mixed methanol-benzene solution . It is also reported that indium reacts quickly with chlorine to produce the trichloride .Molecular Structure Analysis
Indium(III) chloride crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In(III) centers . This structure is similar to that seen in YCl3 .Chemical Reactions Analysis
Indium(III) chloride is a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . It can also be used as a catalyst to synthesize indolylindolines through self-addition of indoles .Physical And Chemical Properties Analysis
Indium(III) chloride is a white, flaky solid with a density of 3.46 g/mL at 25 °C . It forms colorless diffuse crystals of rhombic shape .Aplicaciones Científicas De Investigación
Indium Chloride, Hydrous, also known as Indium (III) Chloride, is a white, flaky solid with applications in organic synthesis as a Lewis acid . It’s the most available soluble derivative of indium . Here are some of its applications:
-
Medical and Biological Applications
- Indium (III) complexes are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications .
- The properties of these complexes depend on the primary ligand used for their syntheses .
- Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium (III) are discussed .
- These complexes have shown potential in antibacterial, antifungal, and antiviral applications .
- Other biological applications include anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
- Overall, indium (III) complexes have displayed good performance in all these biological and medical applications .
-
Catalyst in Chemistry
-
Electrowinning Applications
-
Synthesis and Structure
- Indium (III) chloride is a relatively electropositive metal that reacts quickly with chlorine to give the trichloride .
- It’s very soluble and deliquescent .
- A synthesis has been reported using an electrochemical cell in a mixed methanol-benzene solution .
- Like AlCl3 and TlCl3, InCl3 crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In (III) centers .
-
Reactions
- InCl3 is a Lewis acid and forms complexes with donor ligands .
- For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .
- In diethyl ether solution, InCl3 reacts with lithium hydride, LiH, to form an unstable compound that decomposes below 0 °C .
- This compound is reacted in situ in organic synthesis as a reducing agent .
-
Radiopharmaceutical Agents
-
Friedel-Crafts Acylations and Diels-Alder Reactions
-
Synthesis of Dithiocarbamate
-
Electrochemical Cell
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
143983-91-9 |
|---|---|
Nombre del producto |
INDIUM CHLORIDE, HYDROUS |
Fórmula molecular |
Cl3H2InO |
Peso molecular |
239.19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)



![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)